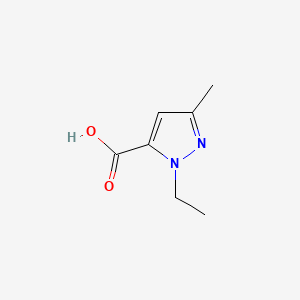
4'-Chloro-2,2,2,3'-tetrafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is primarily used in research and development settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone typically involves the fluorination of 4’-chloroacetophenone. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or the stabilization of protein structures . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone can be compared with other similar compounds such as:
4’-Chloro-2,2,2-trifluoroacetophenone: This compound lacks one fluorine atom compared to 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone, resulting in slightly different chemical properties and reactivity.
2,2,2,4’-Tetrafluoroacetophenone: This compound has a fluorine atom at the 4’ position instead of the 3’ position, which can affect its chemical behavior and applications.
2,2,2-Trifluoroacetophenone: This compound lacks both the chlorine and one fluorine atom, making it less reactive in certain substitution and reduction reactions.
These comparisons highlight the unique properties of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone, particularly its enhanced reactivity and stability due to the presence of multiple fluorine atoms.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKOTZMSATBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374069 |
Source


|
| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-15-6 |
Source


|
| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)



![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)


